molecular formula C19H20N4O2S B3934603 4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol

4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B3934603
M. Wt: 368.5 g/mol
InChI Key: BTUYAWYIPNWCNA-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol, commonly known as BMTT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMTT belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of BMTT involves the inhibition of tubulin polymerization, which is essential for cell division. BMTT binds to the colchicine binding site on tubulin and prevents the formation of microtubules, which are necessary for the formation of the mitotic spindle during cell division. This leads to the arrest of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects
BMTT has been found to have several biochemical and physiological effects. Studies have shown that BMTT inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BMTT has also been found to induce the expression of p53, a tumor suppressor gene, and downregulate the expression of Bcl-2, an anti-apoptotic protein.

Advantages and Limitations for Lab Experiments

One advantage of using BMTT in lab experiments is its high potency and selectivity towards cancer cells. BMTT has been found to exhibit minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one limitation of using BMTT is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on BMTT. One potential direction is the development of BMTT derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential of BMTT as a radiosensitizer, which can enhance the efficacy of radiation therapy in cancer treatment. Additionally, the use of BMTT in combination with other chemotherapeutic agents can be explored to further enhance its cytotoxicity towards cancer cells.

Scientific Research Applications

BMTT has been studied for its potential applications in the field of medicine, specifically in the treatment of cancer. Studies have shown that BMTT exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. BMTT has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

properties

IUPAC Name

3-ethyl-4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-3-18-21-22-19(26)23(18)20-12-15-9-10-16(17(11-15)24-2)25-13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3,(H,22,26)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUYAWYIPNWCNA-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol

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